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molecular formula C14H18N2O4 B038099 2-Nitrobenzyl cyclohexylcarbamate CAS No. 119137-03-0

2-Nitrobenzyl cyclohexylcarbamate

Cat. No. B038099
M. Wt: 278.3 g/mol
InChI Key: NJMCHQONLVUNAM-UHFFFAOYSA-N
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Patent
US05891529

Procedure details

10 mL toluene, 3.1 g 2-nitrobenzyl alcohol, and 2.5 g cyclohexylisocyanate were introduced into a 100-mL three-neck flask and heated under reflux for 1 hour under nitrogen. After cooling, an additional 0.5 g cyclohexylisocyanate was added and the reaction was stirred for 1 hour at ambient temperature. The reaction solution was then washed several times with water and the resulting toluene solution was dried over sodium sulfate. The sodium sulfate was thereafter filtered off and the solvent was eliminated from the filtrate on a rotary evaporator. The resulting solid was recrystallized from toluene to yield ortho-nitrobenzyl cyclohexylcarbamate as light-yellow, needle-like crystals. mp=101°-102° C. Identification by the proton NMR spectrum.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH2:6][OH:7])([O-:3])=[O:2].[CH:12]1([N:18]=[C:19]=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C1(C)C=CC=CC=1>[CH:12]1([NH:18][C:19](=[O:20])[O:7][CH2:6][C:5]2[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=2[N+:1]([O-:3])=[O:2])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CO)C=CC=C1
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(CCCCC1)N=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour under nitrogen
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
The reaction solution was then washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting toluene solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The sodium sulfate was thereafter filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was eliminated from the filtrate on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from toluene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCCC1)NC(OCC1=C(C=CC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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